N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines a 1H-indole-3-carboxamide core with a pyrazine ring substituted at the 3-position with a furan-3-yl group, linked via a methylene bridge. This design integrates aromatic and heteroaromatic motifs, which are common in bioactive compounds targeting enzymes or receptors.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-18(14-9-21-15-4-2-1-3-13(14)15)22-10-16-17(20-7-6-19-16)12-5-8-24-11-12/h1-9,11,21H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJYRRKSARESPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NC=CN=C3C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazine ring: This often involves the condensation of diamines with diketones or other suitable precursors.
Coupling of furan and pyrazine rings: This step may involve cross-coupling reactions such as Suzuki-Miyaura coupling, which requires palladium catalysts and boron reagents.
Formation of the indole ring: This can be synthesized through Fischer indole synthesis or other suitable methods.
Final coupling: The final step involves coupling the furan-pyrazine intermediate with the indole carboxamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Indole Carboxamides
Substituent Variations on the Indole Core
- SDB-001 (N-(1-adamantyl)-1-pentylindole-3-carboxamide) : Features an adamantyl group at the carboxamide position and a pentyl chain on the indole nitrogen. The adamantyl group enhances lipophilicity and metabolic stability compared to the furan-pyrazine substituent in the target compound .
- STS-135 (N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide): Incorporates a fluorinated alkyl chain, which may improve bioavailability and binding affinity to cannabinoid receptors.
- PX-1 ((S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide): Includes a chiral amino acid-derived substituent, highlighting how stereochemistry and polar functional groups influence target selectivity, unlike the achiral furan-pyrazine group in the target compound .
Furan-Containing Indole Derivatives
- N-[(furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide (L881-0800) : Substitutes the indole-2-carboxamide with a furan-2-ylmethyl group and a 3-methylbenzamido moiety. The furan orientation (2- vs. 3-position) and carboxamide position (2- vs. 3-) may alter electronic properties and intermolecular interactions .
- The pyrazine ring in the target compound could introduce hydrogen-bonding sites via its nitrogen atoms .
Pyrazine and Heterocyclic Hybrids
- Compound 41 (3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) : Shares a carboxamide-linked heterocyclic system but replaces pyrazine with imidazole and pyridine. The trifluoromethyl group enhances electronegativity, contrasting with the electron-rich furan in the target compound .
- (S)-N-(Furan-2-ylmethyl)-2-arylmethyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indol-3-carboxamide: Combines a tetrahydropyrazinoindole core with a furan-2-ylmethyl group. The saturated pyrazine ring and fused indole system differ from the fully aromatic pyrazine-indole linkage in the target compound, affecting conformational flexibility .
Key Structural and Functional Differences
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C16H15N3O
- Molecular Weight : 297.31 g/mol
- CAS Number : 2034430-87-8
The compound features a furan ring, a pyrazine ring, and an indole moiety, which contribute to its biological activity through various mechanisms.
-
Anticancer Activity :
- The compound has shown potential in inhibiting cancer cell proliferation. Its structure allows for interactions with specific cellular targets involved in cancer progression.
- A study reported that derivatives incorporating indole and pyrazole moieties exhibited significant anticancer properties by inducing apoptosis in cancer cells through multiple pathways, including the inhibition of anti-apoptotic proteins .
- Antiviral Activity :
- Enzyme Inhibition :
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antiviral | Inhibits replication of hepatitis C virus | |
| Enzyme Inhibition | Potential inhibitor of kinases |
Case Studies
- Anticancer Efficacy :
- Antiviral Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
